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molecular formula C13H15NO3 B8346567 6-(4-Cyanophenoxy)hexanoic acid

6-(4-Cyanophenoxy)hexanoic acid

Cat. No. B8346567
M. Wt: 233.26 g/mol
InChI Key: DSBGMWIYDOZJNL-UHFFFAOYSA-N
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Patent
US06867023B2

Procedure details

That is, at first, 6-(4-cyanophenoxy)hexanoic acid ethyl ester is synthesized by Williamson reaction of 4-cyanophenol and 6-bromohexanoic acid ethyl ester. Then, the 6-(4-cyanophenoxy)hexanoic acid ethyl ester is hydrolyzed under an alkaline condition to obtain 6-(4-cyanophenoxy)hexanoic acid. Finally, the obtained 6-(4-cyanophenoxy)hexanoic acid is supplied to Pseudomonas oleovorans, which is one of PHA producing bacteria, to culture the bacterium and the product is extracted to obtain a PHA containing 3-hydroxy-6-(4-cyanophenoxy)hexanoic acid as a monomer unit.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=CC(O)=CC=1)#N.C(OC(=O)CCCCCBr)C.[CH2:21]([O:23][C:24](=[O:39])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][O:30][C:31]1[CH:36]=[CH:35][C:34]([C:37]#[N:38])=[CH:33][CH:32]=1)[CH3:22]>>[CH2:21]([O:23][C:24](=[O:39])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][O:30][C:31]1[CH:32]=[CH:33][C:34]([C:37]#[N:38])=[CH:35][CH:36]=1)[CH3:22].[C:37]([C:34]1[CH:35]=[CH:36][C:31]([O:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][C:24]([OH:39])=[O:23])=[CH:32][CH:33]=1)#[N:38]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCCCBr)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCCCOC1=CC=C(C=C1)C#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCCOC1=CC=C(C=C1)C#N)=O
Name
Type
product
Smiles
C(#N)C1=CC=C(OCCCCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06867023B2

Procedure details

That is, at first, 6-(4-cyanophenoxy)hexanoic acid ethyl ester is synthesized by Williamson reaction of 4-cyanophenol and 6-bromohexanoic acid ethyl ester. Then, the 6-(4-cyanophenoxy)hexanoic acid ethyl ester is hydrolyzed under an alkaline condition to obtain 6-(4-cyanophenoxy)hexanoic acid. Finally, the obtained 6-(4-cyanophenoxy)hexanoic acid is supplied to Pseudomonas oleovorans, which is one of PHA producing bacteria, to culture the bacterium and the product is extracted to obtain a PHA containing 3-hydroxy-6-(4-cyanophenoxy)hexanoic acid as a monomer unit.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=CC(O)=CC=1)#N.C(OC(=O)CCCCCBr)C.[CH2:21]([O:23][C:24](=[O:39])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][O:30][C:31]1[CH:36]=[CH:35][C:34]([C:37]#[N:38])=[CH:33][CH:32]=1)[CH3:22]>>[CH2:21]([O:23][C:24](=[O:39])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][O:30][C:31]1[CH:32]=[CH:33][C:34]([C:37]#[N:38])=[CH:35][CH:36]=1)[CH3:22].[C:37]([C:34]1[CH:35]=[CH:36][C:31]([O:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][C:24]([OH:39])=[O:23])=[CH:32][CH:33]=1)#[N:38]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCCCBr)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCCCOC1=CC=C(C=C1)C#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCCOC1=CC=C(C=C1)C#N)=O
Name
Type
product
Smiles
C(#N)C1=CC=C(OCCCCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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